Phenyl(piperidin-3-yl)methanone
Overview
Description
Phenyl(piperidin-3-yl)methanone and its derivatives are a class of compounds that have been extensively studied due to their pharmacological properties, particularly as neuroleptic agents. These compounds are characterized by a phenyl and piperidine moiety linked through a methanone group, which is a key pharmacophore for neuroleptic activity .
Synthesis Analysis
The synthesis of these compounds typically involves the preparation of piperidinylmethanone as a core structure, which is then further modified to introduce various substituents that can enhance the neuroleptic activity. For instance, a series of phenyl(piperidin-3-yl)methanones with a phenothiazin-10-yl substituent have been synthesized and shown to possess potent neuroleptic properties . Another example is the synthesis of trans-phenyl-[2-(1-piperidinylmethyl)cyclopentyl]methanone, which was achieved using a generalizable method starting from readily available materials .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray diffraction studies. For example, the crystal structure of a dichloro-benzenesulfonyl piperidin-4-yl methanone oxime derivative revealed a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the structure of a (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was characterized, showing a chair conformation for the piperidine and morpholine rings .
Chemical Reactions Analysis
The chemical reactivity of phenyl(piperidin-3-yl)methanone derivatives is influenced by the substituents present on the core structure. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the electronic properties and, consequently, the reactivity of these compounds. The presence of functional groups such as oxime or isoxazole can also introduce additional reactive sites and influence the overall chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl(piperidin-3-yl)methanone derivatives are closely related to their molecular structure. For example, the presence of intramolecular hydrogen bonds can stabilize certain conformations and affect the compound's spectroscopic properties . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can influence the solid-state properties and stability of these compounds . Additionally, the electronic properties, such as the HOMO-LUMO energy gap, can be indicative of the compound's reactivity and are often studied using density functional theory calculations .
Scientific Research Applications
Anticancer Applications
Phenyl(piperidin-3-yl)methanone derivatives have shown promise in anticancer research. For instance, certain derivatives, specifically those with nitro and fluoro substitution, demonstrated significant antiproliferative activity against human leukemia cells, suggesting their potential as therapeutic agents in leukemia treatment (Vinaya et al., 2011).
Structural and Synthetic Studies
The compound has been a subject of various structural and synthetic studies. One study reported the structural characterization of a related compound, a side product in benzothiazinone synthesis, indicating its relevance in the development of new anti-tuberculosis drugs (Eckhardt et al., 2020). Another study focused on thermal, optical, etching, structural studies, and theoretical calculations of a similar derivative, emphasizing its importance in various chemical and pharmaceutical applications (Karthik et al., 2021).
Enzyme Inhibition and Neuroprotective Activities
Some derivatives of Phenyl(piperidin-3-yl)methanone have been evaluated for enzyme inhibitory activities, showing potential as enzyme inhibitors. This is significant for developing drugs targeting specific enzymatic pathways (Cetin et al., 2021). Additionally, certain derivatives demonstrated neuroprotective effects against glutamate-induced cell death, suggesting their potential application in neuroprotection and treatment of neurological disorders (Zhong et al., 2020).
Antimicrobial Activities
The antimicrobial properties of Phenyl(piperidin-3-yl)methanone derivatives have been explored, with some compounds showing notable antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Swarnkar et al., 2014).
Safety And Hazards
Future Directions
Piperidine derivatives, such as Phenyl(piperidin-3-yl)methanone, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
phenyl(piperidin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXOWSICLRODES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423583 | |
Record name | phenyl(piperidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(piperidin-3-yl)methanone | |
CAS RN |
4842-87-9 | |
Record name | phenyl(piperidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.